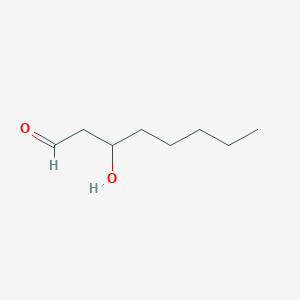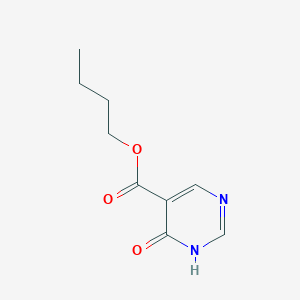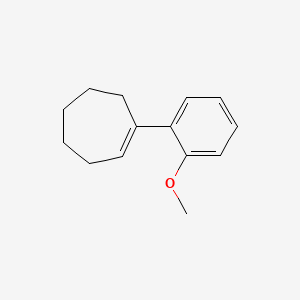
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is a complex chemical compound with a unique structure that combines borate and methanamine groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- typically involves the reaction of boric acid with methanamine and a carboxylate source under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations.
Análisis De Reacciones Químicas
Types of Reactions
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce borohydrides.
Aplicaciones Científicas De Investigación
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including borate glasses and ceramics
Mecanismo De Acción
The mechanism of action of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Borate Esters: These compounds share the borate group but differ in their ester functional groups.
Methanamine Derivatives: Compounds with similar methanamine structures but different substituents.
Carboxylate Complexes: These compounds have carboxylate groups but differ in their overall structure and reactivity.
Uniqueness
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is unique due to its combination of borate, methanamine, and carboxylate groups, which confer distinct chemical and biological properties.
Propiedades
| 91993-57-6 | |
Fórmula molecular |
C2H6BNO2 |
Peso molecular |
86.89 g/mol |
InChI |
InChI=1S/CHBO2.CH5N/c2-1(3)4;1-2/h(H,3,4);2H2,1H3 |
Clave InChI |
HPTNPSUCBYGDAD-UHFFFAOYSA-N |
SMILES canónico |
[B]C(=O)O.CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)






